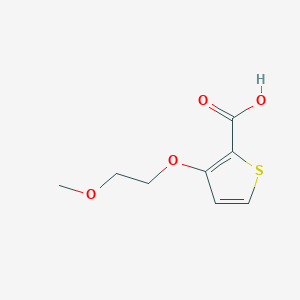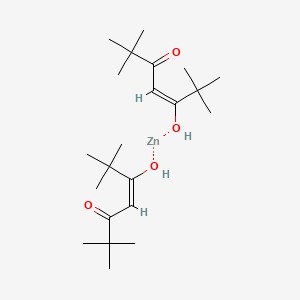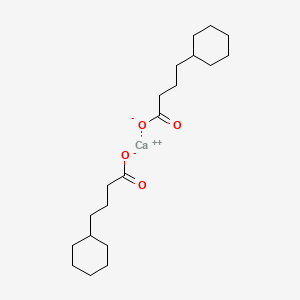
4-Tert-butyl-2-(chloromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-(chloromethyl)pyrimidine is an organic compound with the molecular formula C9H13ClN2. This compound features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a chloromethyl group at the 2-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 4-tert-butylpyrimidine. One common method includes the reaction of 4-tert-butylpyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process generally includes steps for purification, such as distillation or recrystallization, to obtain the desired product.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Oxidized products like aldehydes or carboxylic acids.
- Reduced products like methyl-substituted pyrimidines.
Applications De Recherche Scientifique
4-Tert-butyl-2-(chloromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides or nucleotides, for studying biological processes.
Medicine: It is a potential building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-tert-butyl-2-(chloromethyl)pyrimidine exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.
Comparaison Avec Des Composés Similaires
4-Tert-butylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylpyrimidine: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-Tert-butyl-2-methylpyrimidine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: 4-Tert-butyl-2-(chloromethyl)pyrimidine is unique due to the combination of the bulky tert-butyl group and the reactive chloromethyl group. This combination allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
859162-68-8 |
|---|---|
Formule moléculaire |
C9H13ClN2 |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-tert-butyl-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,6H2,1-3H3 |
Clé InChI |
JGEOXTGHDDVJQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=NC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)



